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Compound of Interest

Compound Name: Omzotirome

Cat. No.: B1263094

An in-depth comparison of Omzotirome against current standards of care for cardiometabolic-
based chronic diseases, supported by available clinical data and detailed experimental
insights.

Omzotirome (formerly TRC150094) is an investigational thyromimetic drug that acts as a
selective thyroid hormone receptor-beta (TR[3) agonist. It is being developed for the
management of cardiometabolic-based chronic diseases (CMBCD), including type 2 diabetes,
dyslipidemia, and hypertension. This guide provides a comparative analysis of Omzotirome's
efficacy, based on available clinical trial data, against established treatments such as statins,
SGLT2 inhibitors, GLP-1 receptor agonists, and metformin.

Quantitative Data Comparison

The following tables summarize the efficacy of Omzotirome based on a 24-week Phase 2
clinical trial, alongside long-term efficacy data from major clinical trials of its comparators. It is
important to note the difference in study durations when comparing these results.

Table 1: Effects on Glycemic Control

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1263094?utm_src=pdf-interest
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Change in
. Fasting
. Treatment Change in
Drug Class Drug(s) Key Trial(s) . Plasma
Duration HbAlc (%)
Glucose
(mgl/dL)
Omzotirome Phase 2
] -13.9to
TR Agonist (25mg & (CTRI/2013/0 24 Weeks Not Reported 21 70112]
50mg) 3/003444) '
SGLT2 o EMPA-REG 3.1 Years
o Empagliflozin ) -0.54t0-0.60  Not Reported
Inhibitors OUTCOME (Median)
] ) -0.40 (vs.
GLP-1 RAs Liraglutide LEADER 3.8 Years Not Reported
placebo)
Reduced
Biguanides Metformin DPP/DPPOS 15 Years incidence of Not Reported
T2D by 31%
Table 2: Effects on Lipid Profile
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Table 3: Effects on Cardiovascular and Other Parameters

Major
Adverse
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in Mean .
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Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for interpreting the

comparative data.

Omzotirome (TRC150094) Phase 2 Trial

(CTRI/2013/03/003444)

o Study Design: A 24-week, randomized, multicenter, double-blind, placebo-controlled,

parallel-group study.[1][2]
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o Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.

[1][2]

« Intervention: Subjects were randomly assigned to receive one of three doses of
Omzotirome (25, 50, or 75 mg) or a placebo once daily for 24 weeks, in addition to their
standard care.[1][2]

o Primary Efficacy Endpoints: Change from baseline in Fasting Plasma Glucose (FPG) and
fasting insulin.[4]

o Secondary Efficacy Endpoints: Changes in Mean Arterial Pressure (MAP), Apolipoprotein B
(ApoB), and other lipid parameters.[1][2]

o Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital
signs throughout the study.[1][2]

Atorvastatin (ASCOT-LLA Trial)

o Study Design: A randomized, double-blind, placebo-controlled trial.

o Participants: 10,305 hypertensive patients with at least three other cardiovascular risk
factors.

« Intervention: Participants were assigned to receive either 10 mg of atorvastatin daily or a
placebo.

e Primary Endpoint: The first occurrence of a nonfatal myocardial infarction or fatal coronary
heart disease.

Follow-up: Median duration of 3.3 years.

Empagliflozin (EMPA-REG OUTCOME Trial)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

o Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/35241920/
https://www.tandfonline.com/doi/abs/10.2147/DMSO.S330515
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35241920/
https://www.tandfonline.com/doi/abs/10.2147/DMSO.S330515
https://www.dovepress.com/trc150094-a-novel-mitochondrial-modulator-reduces-cardio-metabolic-ris-peer-reviewed-fulltext-article-DMSO
https://pubmed.ncbi.nlm.nih.gov/35241920/
https://www.tandfonline.com/doi/abs/10.2147/DMSO.S330515
https://pubmed.ncbi.nlm.nih.gov/35241920/
https://www.tandfonline.com/doi/abs/10.2147/DMSO.S330515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Intervention: Patients were randomized to receive 10 mg or 25 mg of empagliflozin or
placebo once daily.

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial
infarction, or nonfatal stroke.

Follow-up: Median duration of 3.1 years.

Liraglutide (LEADER Trial)

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.

Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo,
in addition to standard care.

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial
infarction, or nonfatal stroke.

Follow-up: 3.8 years.

Metformin (Diabetes Prevention Program/Diabetes
Prevention Program Outcomes Study - DPP/DPPOS)

Study Design: A randomized, placebo-controlled trial (DPP) followed by a long-term
observational follow-up study (DPPOS).

Participants: 3,234 individuals with prediabetes.

Intervention: Participants were randomized to metformin (850 mg twice daily), an intensive
lifestyle intervention, or placebo.

Primary Endpoint: The development of type 2 diabetes. Long-term cardiovascular outcomes
were assessed in DPPOS.

Follow-up: 15 years for the DPPOS.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Signaling Pathways and Experimental Workflows

The therapeutic effects of Omzotirome and its comparators are mediated through distinct
signaling pathways.

Omzotirome and Thyroid Hormone Receptor Signaling

Omzotirome is a TR} selective agonist. Thyroid hormone signaling involves both genomic and
non-genomic pathways. The genomic pathway involves the binding of the hormone to nuclear
receptors, leading to the regulation of gene expression. Non-genomic pathways are initiated at
the plasma membrane and can involve the activation of kinases such as PI3K/Akt and
MAPK/ERK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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